6-Tert-butyl-2-(3-propan-2-ylsulfonylpropyl)pyridazin-3-one
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Overview
Description
6-Tert-butyl-2-(3-propan-2-ylsulfonylpropyl)pyridazin-3-one is a synthetic organic compound belonging to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities and are used as building blocks in medicinal chemistry . This compound, with its unique tert-butyl and propan-2-ylsulfonylpropyl substituents, offers potential for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Tert-butyl-2-(3-propan-2-ylsulfonylpropyl)pyridazin-3-one typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized by cyclizing hydrazine derivatives with 1,4-dicarbonyl compounds.
Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides under basic conditions.
Attachment of the Propan-2-ylsulfonylpropyl Group: This step involves the sulfonylation of the pyridazinone core with propan-2-ylsulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. The use of automated reactors and in-line monitoring systems can ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
6-Tert-butyl-2-(3-propan-2-ylsulfonylpropyl)pyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Formation of various substituted pyridazinones.
Scientific Research Applications
6-Tert-butyl-2-(3-propan-2-ylsulfonylpropyl)pyridazin-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 6-Tert-butyl-2-(3-propan-2-ylsulfonylpropyl)pyridazin-3-one involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
6-Tert-butylpyridazin-3-one: Lacks the propan-2-ylsulfonylpropyl group, resulting in different chemical properties.
2-(3-Propan-2-ylsulfonylpropyl)pyridazin-3-one: Lacks the tert-butyl group, affecting its pharmacological activity.
Uniqueness
6-Tert-butyl-2-(3-propan-2-ylsulfonylpropyl)pyridazin-3-one is unique due to the presence of both the tert-butyl and propan-2-ylsulfonylpropyl groups, which confer distinct chemical and biological properties. This dual substitution pattern enhances its potential for diverse applications in research and industry .
Properties
IUPAC Name |
6-tert-butyl-2-(3-propan-2-ylsulfonylpropyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O3S/c1-11(2)20(18,19)10-6-9-16-13(17)8-7-12(15-16)14(3,4)5/h7-8,11H,6,9-10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGPIFKCZXLEEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)CCCN1C(=O)C=CC(=N1)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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